N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group. They are widely used in medicinal chemistry and have a variety of biological activities .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. For example, a series of new sulfonamides have been synthesized from Ampyrone with different benzene sulfonyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. For example, 4-Fluoro-N-methylbenzenesulfonamide has a molecular weight of 189.20700, a density of 1.311g/cm3, a boiling point of 278.8ºC, and a melting point of 56-58ºC .
Scientific Research Applications
Biochemical Evaluation and Synthetic Applications
Cyclooxygenase-2 Inhibition
A study described the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom significantly increased COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor Hiromasa Hashimoto et al., 2002.
Kynurenine 3-Hydroxylase Inhibition
Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated high-affinity inhibition of kynurenine 3-hydroxylase in vitro, with potential implications for exploring the kynurenine pathway after neuronal injury S. Röver et al., 1997.
Anti-Inflammatory and Analgesic Properties
A series of novel derivatives synthesized from celecoxib showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted applications of benzenesulfonamide derivatives in therapeutic development Ş. Küçükgüzel et al., 2013.
GPR119 Agonists for Metabolic Disorders
Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as GPR119 agonists were detailed, underscoring their potential in treating metabolic disorders Ming Yu et al., 2014.
N-Demethylation of Amides
A novel method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide highlights the synthetic versatility of benzenesulfonamide derivatives in organic chemistry Xu Yi et al., 2020.
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially affecting the balance of carbon dioxide and bicarbonate in the body.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAHYQYHNHQNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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